molecular formula C13H13NO2S B1391934 Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate CAS No. 1187170-31-5

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate

Cat. No. B1391934
M. Wt: 247.31 g/mol
InChI Key: UTOCDMXJSVKGMA-UHFFFAOYSA-N
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Description

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate, commonly known as EMPTE, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. EMPTE is a heterocyclic compound that belongs to the family of thiophenes, which are known for their diverse biological activities.

Scientific Research Applications

Synthesis and Mechanism

  • A study by Gomha, Muhammad, and Edrees (2017) focused on the synthesis of a novel compound closely related to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate. They described the mechanism and confirmed the structure through elemental analysis and spectral data, highlighting its potential in antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).

Chemical Reactions and Derivatives

  • Sun, Huang, and Ding (2010) explored the transformation of a compound similar to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate into iminophosphorane and its subsequent reactions. This study sheds light on the chemical versatility and potential applications of such compounds (Sun, Huang, & Ding, 2010).

Antibacterial and Antifungal Activity

  • The synthesis and biological activity of similar thiophene-Schiff bases, as well as their metal complexes, were investigated by Altundas et al. (2010). They found that some compounds exhibited significant antibacterial and antifungal activities, comparable to standard drugs (Altundas, Sarı, Çolak, & Öğütcü, 2010).

Synthesis and Anti-Microbial Evaluation

  • A 2021 study by Spoorthy et al. focused on synthesizing and evaluating the anti-microbial activities of compounds structurally related to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate. Their work highlights the potential of these compounds in developing new anti-microbial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Antiproliferative Activities

  • Ghorab et al. (2013) synthesized and tested a series of thiophene derivatives, including compounds similar to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate, for their antiproliferative activities. They found these compounds were active against breast and colon cancer cell lines (Ghorab, Al‐Dhfyan, Al-Dosari, El-Gazzar, & Alsaid, 2013).

Fluorescence and Electropolymerization

  • Li et al. (2020) examined the electropolymerization and electrochromic performances of novel tetrathiafulvalene–thiophene assemblies, suggesting applications in materials science and engineering (Li, Deng, Cai, Wang, Wang, & Shen, 2020).

Anticancer Agent Synthesis

  • Temple et al. (1983) explored the synthesis of potential anticancer agents using a process that involves the hydrolysis and reaction of compounds structurally similar to Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate. Their research contributes to the development of novel cancer treatments (Temple, Wheeler, Comber, Elliott, & Montgomery, 1983).

properties

IUPAC Name

ethyl 5-(6-methylpyridin-3-yl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-3-16-13(15)12-7-6-11(17-12)10-5-4-9(2)14-8-10/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOCDMXJSVKGMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501213443
Record name Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(6-Methylpyridin-3-yl)thiophene-2-carboxylate

CAS RN

1187170-31-5
Record name Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187170-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(6-methyl-3-pyridinyl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501213443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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